Amaminol A

Description

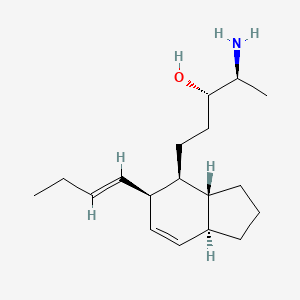

Structure

3D Structure

Properties

CAS No. |

261622-18-8 |

|---|---|

Molecular Formula |

C18H31NO |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

(3S,4S)-1-[(3aR,4S,5R,7aS)-5-[(E)-but-1-enyl]-2,3,3a,4,5,7a-hexahydro-1H-inden-4-yl]-4-aminopentan-3-ol |

InChI |

InChI=1S/C18H31NO/c1-3-4-6-14-9-10-15-7-5-8-16(15)17(14)11-12-18(20)13(2)19/h4,6,9-10,13-18,20H,3,5,7-8,11-12,19H2,1-2H3/b6-4+/t13-,14+,15-,16+,17+,18-/m0/s1 |

InChI Key |

JCMLOIKRBBQIBA-HKYLSEBASA-N |

SMILES |

CCC=CC1C=CC2CCCC2C1CCC(C(C)N)O |

Isomeric SMILES |

CC/C=C/[C@@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1CC[C@@H]([C@H](C)N)O |

Canonical SMILES |

CCC=CC1C=CC2CCCC2C1CCC(C(C)N)O |

Other CAS No. |

261622-18-8 |

Synonyms |

amaminol A |

Origin of Product |

United States |

Advanced Methodologies for Amaminol a Isolation and Purification

Sophisticated Chromatographic Separations for Amaminol A Enrichment

Chromatographic techniques are paramount in the purification of natural products, offering high resolution and selectivity for complex mixtures. For compounds such as this compound, which is an amino alcohol, the choice of chromatographic mode and conditions is critical due to its inherent polarity and potential for ionic interactions.

Normal-Phase Chromatography: This mode typically utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a less polar mobile phase. For the purification of the synthetic N,O-diacetyl derivative of this compound, silica gel chromatography has been successfully employed, indicating its utility for certain forms or intermediates of the compound aalto.fi. However, basic compounds like amines can interact strongly with acidic silanol (B1196071) groups on silica, leading to peak tailing or irreversible adsorption slideshare.netencyclopedia.pub. To counteract this, strategies include adding competing amines (e.g., triethylamine) to the mobile phase or using basic stationary phases like basic alumina (B75360) or amine-functionalized silica slideshare.net.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, with its non-polar stationary phase (e.g., C18) and polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), is widely used for purifying a broad range of compounds, including those with moderate to high polarity. Given this compound's amino alcohol structure, RP-HPLC would likely be a key step, potentially with pH adjustments to control the ionization state of the amine group, thereby influencing retention and selectivity encyclopedia.pub. Lowering the mobile phase pH can protonate basic analytes, minimizing undesirable interactions with residual silanol groups on silica-based columns and improving peak shape encyclopedia.pub.

Flash Chromatography: This is a medium-pressure chromatographic technique often used for rapid purification and enrichment of compounds from crude extracts before higher-resolution methods. It is a scaled-up version of column chromatography, utilizing pressurized air or a vacuum to accelerate solvent flow aalto.fifrontiersin.org.

While specific chromatographic parameters for the natural isolation of this compound from the tunicate are not detailed in the available literature, the general principles applied to similar marine amino alcohol natural products would involve a combination of these techniques.

Table 1: General Chromatographic Considerations for Amine-Containing Natural Products

| Chromatographic Mode | Stationary Phase Type | Mobile Phase Characteristics | Key Considerations for Amines |

| 1 |

Elucidation of Amaminol a Structure and Stereochemistry

Advanced Spectroscopic Approaches for Amaminol A Structural Assignment

Spectroscopic methods play a pivotal role in determining the intricate structural features and connectivity of complex natural products like this compound.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation

High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of organic compounds, providing detailed information about the carbon-hydrogen framework and connectivity within a molecule. Techniques such as 1D NMR (e.g., ¹H NMR, ¹³C NMR) reveal the chemical environment of individual nuclei, while 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) establish correlations between atoms, thereby mapping out the molecular connectivity and spatial relationships. For this compound, 1H- and 13C-NMR spectra of synthesized N-Boc-amaminols were compared with those of naturally occurring amaminol derivatives, which confirmed the correct stereoconfiguration of the synthetic compounds wikipedia.orgnih.gov.

An interactive data table for NMR spectroscopic data of this compound would typically include:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Correlated Protons (COSY) | Correlated Carbons (HSQC/HMBC) |

| H-1 | [Value] | [Type] | [Value(s)] | [Protons] | [Carbons] |

| C-1 | [Value] | - | - | - | [Protons] |

| ... | ... | ... | ... | ... | ... |

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis for this compound Connectivity

Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used to gain detailed structural information by fragmenting precursor ions and analyzing the resulting product ions bioregistry.io. This fragmentation provides insights into the molecular connectivity, substructures, and elemental composition, which are crucial for confirming the proposed structure of a compound. MS/MS analysis can reveal the sequence of building blocks in complex molecules and identify specific functional groups through characteristic fragmentation patterns bioregistry.io. While MS-MS studies were conducted in the context of this compound research, specific detailed fragmentation data for its connectivity were not explicitly detailed in the provided search results.

An interactive data table for MS/MS fragmentation analysis of this compound would typically include:

| Precursor Ion (m/z) | Retention Time (min) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Fragment Structure | Connectivity Information |

| [Value] | [Value] | [Value] | [Value] | [Structure] | [Details] |

| ... | ... | ... | ... | ... | ... |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Stereochemical Determination of this compound

Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute stereochemistry of chiral molecules. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by electronic transitions, providing information primarily about chromophores and their immediate surroundings. VCD spectroscopy, on the other hand, measures the differential absorption of circularly polarized light by vibrational transitions, offering insights into the three-dimensional structure of the entire molecule, including its conformational preferences. The combined use of ECD and VCD techniques often provides a more comprehensive and definitive assignment of absolute configuration due to their complementary nature. These methods are highly valuable for establishing the absolute stereochemistry of complex natural products like this compound.

An interactive data table for ECD and VCD spectroscopic data of this compound would typically include:

| Spectroscopy | Wavelength/Wavenumber | Intensity (Δε or ΔA) | Sign of Cotton Effect | Proposed Stereochemical Implication |

| ECD | [Wavelength, nm] | [Δε, M⁻¹cm⁻¹] | [Sign] | [Configuration] |

| VCD | [Wavenumber, cm⁻¹] | [ΔA] | [Sign] | [Configuration] |

| ... | ... | ... | ... | ... |

Complementary Computational Methods in this compound Structural Confirmation

Computational chemistry involves the use of computer simulations and theoretical chemistry principles to solve complex chemical problems, including the calculation of molecular properties and structures. This field complements experimental findings by providing theoretical insights, predicting unobserved chemical phenomena, and aiding in the interpretation of spectroscopic data. Methods such as Density Functional Theory (DFT) are commonly employed to model molecular structures, energies, and spectroscopic properties. In the context of this compound, quantum chemistry provided significant insights during its first total synthesis, contributing to the proof of its stereochemistry. This indicates that computational methods were utilized to support and confirm the structural and stereochemical assignments derived from experimental data.

An interactive data table for Computational Methods data of this compound would typically include:

| Method Used | Basis Set | Property Calculated | Calculated Value | Comparison to Experimental Value | Role in Elucidation |

| DFT | [Basis Set] | Energy | [Value] | - | Conformational Analysis |

| DFT | [Basis Set] | NMR Chemical Shifts | [Values] | [Correlation] | Structure Confirmation |

| DFT | [Basis Set] | ECD/VCD Spectra | [Simulated Spectra] | [Comparison] | Stereochemistry Confirmation |

| ... | ... | ... | ... | ... | ... |

Biosynthetic Pathways and Enzymology of Amaminol a

Identification of Biosynthetic Precursors and Intermediates for Amaminol A

Specific biosynthetic precursors and intermediates directly leading to this compound have not been identified or reported in the available research. Natural products, particularly those from marine organisms like tunicates, often originate from primary metabolites such as amino acids, fatty acids, or polyketides, which then undergo a series of enzymatic modifications unit.no. For many secondary metabolites, building blocks like acetyl coenzyme A (acetyl-CoA), shikimic acid, mevalonic acid, and various amino acids serve as fundamental starting materials thieme-connect.com. However, the exact sequence of molecular transformations and the specific intermediates formed during this compound's biosynthesis in the tunicate remain subjects for future investigation. Speculations in synthetic studies sometimes draw parallels to known natural reactions, such as intramolecular Diels-Alder reactions, but these are based on chemical feasibility rather than confirmed biological pathways unit.no.

Characterization of Key Enzymes in this compound Biosynthesis

To date, no specific enzymes responsible for the biosynthesis of this compound have been characterized in scientific studies. The characterization of biosynthetic enzymes is crucial for understanding how natural products are assembled. This process typically involves isolating the enzymes from the producing organism, determining their substrate specificity, and analyzing their catalytic mechanisms mdpi.comnih.gov. For other natural products, enzymes like polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) are known to be large, modular multi-enzyme complexes responsible for constructing complex molecular architectures nih.govresearchgate.net. Without identified biosynthetic gene clusters for this compound, the specific enzymes involved in its formation remain unknown.

Given the absence of identified and characterized enzymes specific to this compound biosynthesis, no mechanistic studies on such enzymes have been reported. Mechanistic studies typically involve detailed investigations into the step-by-step chemical transformations catalyzed by an enzyme, often employing techniques like kinetic analysis, isotope labeling, and computational chemistry to elucidate transition states and catalytic residues aalto.fiorganic-chemistry.orgfrontiersin.org. Such studies are fundamental to understanding the intricate chemistry of natural product synthesis and are a prerequisite for any potential pathway engineering efforts.

There are no reported structural biology studies for enzymes specifically involved in this compound biosynthesis. Structural biology techniques, such as X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy, are vital for determining the three-dimensional structures of enzymes nih.govresearchgate.nethelmholtz-hzi.debioscience.finih.gov. These structures provide critical insights into enzyme function, substrate binding, and catalytic mechanisms at an atomic level. For complex biosynthetic enzymes like PKSs and NRPSs, structural biology has revealed their modular architecture and dynamic conformational changes during catalysis nih.govresearchgate.net. The absence of identified this compound biosynthetic enzymes means that their structural features are currently unknown.

Genetic Loci and Gene Clusters Governing this compound Biosynthesis

The specific genetic loci or gene clusters responsible for this compound biosynthesis have not been identified in the available scientific literature. In many natural product-producing organisms, the genes encoding the enzymes for a particular biosynthetic pathway are often clustered together on the genome, forming what are known as biosynthetic gene clusters (BGCs) mdpi.comrsc.orgu-tokyo.ac.jpjmicrobiol.or.kr. The identification of these BGCs is a critical first step in understanding and manipulating natural product production through genome mining and genetic manipulation jmicrobiol.or.kr. However, for this compound, which is isolated from an unidentified tunicate, the genetic basis of its production remains to be discovered.

Regulatory Mechanisms of this compound Production in Native Organisms

Information regarding the regulatory mechanisms that control this compound production in its native tunicate host is not available. The biosynthesis of secondary metabolites in organisms is typically subject to complex regulatory networks, which can involve transcriptional control, post-transcriptional modifications, and environmental cues umn.eduescholarship.orgspringernature.com. These mechanisms ensure that the production of specific compounds is optimized under certain physiological conditions or in response to external stimuli. Without knowledge of the producing organism's specific genetic and metabolic pathways, the regulatory elements governing this compound biosynthesis cannot be determined.

Total Synthesis and Analog Design for Amaminol a

Strategic Disconnections and Retrosynthetic Planning for Amaminol A

Retrosynthetic analysis of this compound typically involves breaking down its complex structure into simpler, more accessible precursors. A key strategic disconnection in several synthetic approaches identifies the trans-fused hexahydro-indene core as a primary target for early construction. This bicyclic framework, characteristic of this compound, is often envisioned as arising from an intramolecular Diels-Alder (IMDA) reaction. This particular disconnection is inspired by the proposed biosynthesis of Amaminols in nature, which suggests the formation of the core through an IMDA reaction of a triene or tetraene precursor. escholarship.org

Development of Key Stereoselective and Asymmetric Transformations in this compound Synthesis

The synthesis of this compound necessitates precise control over stereochemistry due to the presence of multiple chiral centers. Organocatalysis has emerged as a powerful tool in achieving the required stereoselectivity. A pivotal step in the total synthesis of this compound involves an organocatalytic intramolecular Diels-Alder (IMDA) reaction. This reaction, employing a synthesized tetraenal and an imidazolidinone derivative as an effective organocatalyst in the presence of trifluoroacetic acid (TFA) as a co-catalyst, is crucial for establishing the desired configuration of four stereocenters in a single step. This organocatalytic IMDA reaction has been reported to yield the indane core with high selectivity, demonstrating excellent endo/exo-selectivity and an enantiomeric excess (ee) of 98%.

Another significant stereoselective transformation in this compound synthesis is the diastereoselective reduction of an amino ketone intermediate. This step is critical for installing the anti-amino alcohol configuration. For instance, the reduction of a carbamate-protected amino ketone using L-selectride in ethanol (B145695) at -78 °C has been shown to yield the anti-amino alcohol product in high yield (95%), albeit as a mixture of diastereomers requiring separation. wikipedia.org Additionally, efficient and practical methods for the selective conjugate reduction of enones have been developed as part of the synthetic strategy. escholarship.org The absolute stereochemistry of synthetic this compound was definitively established through crystallographic analysis of a cyclic carbamate (B1207046) derivative and by synthetic correlation with L-alanine. escholarship.org

Convergent and Divergent Synthetic Approaches to this compound and its Scaffolds

While the primary reported total syntheses of this compound have focused on building the molecule step-by-step from key intermediates, the principles of convergent and divergent synthesis are highly relevant in the broader context of complex molecule synthesis and natural product chemistry. Convergent synthesis, which involves synthesizing several complex fragments independently and then joining them at a late stage, is a strategy employed to improve the efficiency of multi-step syntheses, particularly for large and intricate molecules. The formation of the indane core of this compound via the IMDA reaction can be viewed as the efficient construction of a complex scaffold, which is then elaborated upon, embodying a convergent approach for a significant portion of the molecule.

Divergent synthesis, conversely, involves starting from a common precursor and then branching out to create a variety of different target molecules or intermediates. While less explicitly detailed for this compound itself in the provided literature, this strategy is highly pertinent for the generation of this compound analogues and derivatives from common synthetic intermediates, as discussed in the following section.

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Investigations

The synthesis of this compound analogues and derivatives is an important aspect of chemical research, primarily undertaken for Structure-Activity Relationship (SAR) investigations. This compound, along with its diastereomer Amaminol B, are known cytotoxic bicyclic amino alcohols. escholarship.org These compounds share structural similarities with other cytotoxic aliphatic amino alcohols of marine origin, such as sphingosines, xestoaminols, halaminols, leucettamols, crucigasterins, and obscuraminols. escholarship.org

SAR studies aim to elucidate which specific structural features or functional groups within the this compound molecule are responsible for its observed biological activity. By systematically modifying different parts of the this compound structure, chemists can synthesize a library of analogues. These modifications might include changes to the side chains, alterations to the stereochemistry at specific centers, or derivatization of the amino alcohol functionalities. The synthesis of such analogues is crucial for understanding the molecular basis of their cytotoxic effects and for potentially developing compounds with improved or altered biological profiles. The ongoing synthesis of this compound analogues underscores the continued interest in exploring the therapeutic potential of this class of natural products. escholarship.org

Compound Names and PubChem CIDs

Molecular Mechanism of Action Moa of Amaminol a

Identification and Validation of Amaminol A Molecular Targets

Specific molecular targets for this compound have not been thoroughly identified and validated in the currently available literature. Research on natural products often involves extensive studies to pinpoint the exact proteins or macromolecules with which a compound interacts to exert its biological effects. However, for this compound, such detailed target identification studies are not widely reported.

Information regarding direct binding assays or affinity proteomics studies specifically conducted to deconvolve the molecular targets of this compound is not detailed in the current scientific literature. These advanced techniques are crucial for identifying direct physical interactions between a compound and its macromolecular targets within a biological system.

There is no widely available information describing genetic or chemical perturbation studies specifically designed to confirm the target engagement of this compound. Such studies are essential for validating the functional relevance of identified targets by observing changes in biological outcomes upon altering the target's expression or activity.

Elucidation of this compound-Mediated Cellular Pathways and Networks

Comprehensive transcriptomic (gene expression) and proteomic (protein expression) profiling studies detailing the cellular effects of this compound are not widely reported. Such analyses would provide a broad understanding of the molecular changes induced by this compound at the gene and protein levels, offering insights into its mechanism of action.

Enzymatic Modulation and Allosteric Regulation by this compound

Specific data on whether this compound functions as an enzymatic modulator or exerts allosteric regulation on particular enzymes is not extensively documented in the current scientific literature. These mechanisms are important for compounds that influence enzyme activity without directly binding to the active site.

Receptor-Ligand Interactions and Functional Consequences of this compound Binding

Receptor-ligand interactions are fundamental to pharmacological activity, where a ligand (e.g., a drug or natural product) binds to a specific macromolecule, typically a protein receptor, to initiate a cellular response [1st search result, snippet 9, 13, 18]. This binding event can lead to a conformational change in the receptor, which in turn regulates downstream biochemical processes such as ion conductance, protein phosphorylation, or enzymatic activity [1st search result, snippet 18]. The affinity, specificity, and reversibility of these interactions determine the potency and efficacy of a compound [1st search result, snippet 9, 18].

Structure-Activity Relationship (SAR) Insights Driving Mechanistic Understanding

Structure-Activity Relationship (SAR) studies explore the relationship between the chemical structure of a molecule and its biological activity [1st search result, snippet 10, 12, 17]. By systematically modifying the chemical structure of a compound and evaluating the resulting changes in biological activity, researchers can identify key functional groups or structural motifs essential for its activity and gain insights into its mechanism of action [1st search result, snippet 10, 12, 16, 17; 2nd search result, snippet 1, 15, 16]. This understanding is critical for optimizing lead compounds and designing new molecules with improved potency or selectivity.

Despite the general recognition of this compound as a bioactive natural product, specific SAR studies that directly link its structural features to its precise molecular mechanism of action are not extensively reported. Research often focuses on the total synthesis of such complex natural products, with detailed biological characterization, including comprehensive SAR analysis, being a subsequent and often more challenging endeavor [1st search result, snippet 2, 7, 27].

Mechanistic probes are chemical tools designed to interact with specific biological targets to elucidate molecular mechanisms, identify binding sites, or track cellular processes. These probes are typically synthesized by incorporating a reactive group or a reporter tag (e.g., a fluorophore or biotin) into a known bioactive molecule, often guided by SAR insights to maintain or enhance target specificity [1st search result, snippet 14; 2nd search result, snippet 2, 7, 17, 21]. The design and synthesis of such probes are instrumental in validating proposed mechanisms and identifying novel targets.

As specific detailed SAR insights for this compound are not widely published, there is a corresponding absence of documented efforts on the design and synthesis of mechanistic probes explicitly based on this compound's SAR. The development of such probes would necessitate a more thorough understanding of its molecular interactions and critical pharmacophoric elements.

Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling utilize computational chemistry and cheminformatics techniques to predict the biological activity of compounds based on their molecular descriptors [1st search result, snippet 10, 11, 20, 23]. QSAR models establish mathematical relationships between a compound's physicochemical properties (e.g., electronic, steric, hydrophobic parameters) and its biological activity, enabling the prediction of activity for novel compounds and the identification of structural features contributing to desired effects [1st search result, snippet 10, 11, 15, 20, 23; 2nd search result, snippet 1, 4, 5, 6, 8, 13].

While QSAR modeling is a powerful tool in modern drug discovery and toxicology, specific computational SAR/QSAR studies focused on predicting or elucidating the biological function of this compound itself are not prominently featured in the available literature. General QSAR methodologies are widely applied to various chemical series, but their direct application and published findings for this compound's biological activity are not readily found [1st search result, snippet 11, 20, 23; 2nd search result, snippet 4, 5, 6, 8, 13].

Pre Clinical Pharmacological Investigations of Amaminol a Mechanistic Focus

Molecular Pharmacodynamics of Amaminol A in Biological Systems

Pharmacodynamics (PD) is the study of the biochemical and physiological effects of drugs on living organisms, focusing on the relationship between drug concentration and its effects researchgate.netpsu.edu. This includes understanding the specific molecular targets a drug interacts with and the cascade of events that lead to a biological response wikipedia.org. For this compound, while general cytotoxic activity has been reported, the precise molecular mechanisms by which it exerts these effects are not extensively detailed in the readily available literature. Studies in this area typically employ a range of biochemical and cell-based assays to elucidate how a compound modulates biological pathways.

Target engagement refers to the binding of a drug candidate to its intended molecular target within a biological system, and target occupancy quantifies the extent of this binding unit.nonih.govnonabio.com. In preclinical models, assessing target engagement is vital to confirm that a compound is interacting with its hypothesized target and to understand the dose-response relationship at the molecular level nih.govresearchgate.net. Techniques such as radioligand-displacement assays, mass spectrometry (LC-MS), and imaging methods like Positron Emission Tomography (PET) are commonly used to measure target occupancy in in vitro and in vivo preclinical settings unit.nonih.govcore.ac.uk.

For this compound, specific data on its molecular target(s) and the degree of target occupancy achieved in preclinical models are not explicitly available in the current search results. Research on this compound has indicated its cytotoxic properties, suggesting interactions with cellular components, but the precise proteins or pathways it engages with have not been detailed in the provided information aalto.fiarchive.orgresearchgate.netresearchgate.netresearchgate.netull.es.

Biomarkers are objectively measurable indicators of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention researchgate.net. Mechanistic biomarkers, a subtype of actionable biomarkers, are embedded in disease pathogenesis and can provide insights into a drug's mechanism of action and its effects on biological pathways nonabio.comarxiv.org. The identification and validation of such biomarkers are critical for preclinical drug development, as they can confirm target engagement, monitor pathway modulation, and predict therapeutic efficacy nonabio.comwuxiapptec.com.

In the context of this compound, no specific mechanistic biomarkers have been identified or validated in the available literature. Future research would typically involve transcriptomic, proteomic, and metabolomic profiling of cells or tissues treated with this compound to identify changes in gene expression, protein levels, or metabolic pathways that correlate with its observed biological activities. This would help in understanding the downstream effects of this compound's interaction with its molecular targets wikipedia.orgwuxiapptec.comnuvisan.com.

Cellular and Subcellular Pharmacokinetics of this compound

Pharmacokinetics (PK) describes how a biological system affects a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME) nih.govisomorphiclabs.com. Cellular and subcellular pharmacokinetics specifically examine these processes at the cellular and intracellular levels, which are critical for understanding how a drug reaches its site of action within a cell and how it is processed dovepress.comscienceopen.commdpi.com.

Cellular uptake refers to the processes by which a compound enters a cell, while efflux mechanisms describe how it is transported out of a cell researchgate.netamylyx.comnih.gov. These processes are mediated by various transporters, channels, and endocytic pathways, and they significantly influence the intracellular concentration of a drug amylyx.comnih.govmdpi.comgithub.com. Understanding these mechanisms is crucial for predicting a drug's efficacy and potential for resistance.

For this compound, specific details regarding its cellular uptake and efflux mechanisms are not available in the current literature. Studies in this area would typically investigate whether this compound enters cells via passive diffusion, carrier-mediated transport, or endocytosis, and if efflux pumps are involved in its cellular extrusion core.ac.ukmdpi.comamylyx.comnih.govmdpi.comgithub.comnih.govnih.gov.

Once inside the cell, the intracellular localization and distribution of a compound are critical determinants of its pharmacological activity, as many drug targets are located within specific organelles dovepress.comscienceopen.commdpi.com. Drugs can accumulate in various subcellular compartments such as the nucleus, lysosomes, mitochondria, or endoplasmic reticulum, influenced by their physicochemical properties and interactions with intracellular structures dovepress.commdpi.comnih.govescholarship.org.

The specific intracellular localization and distribution patterns of this compound have not been detailed in the available research. Investigations would typically employ techniques like fluorescence microscopy, mass spectrometry imaging, or subcellular fractionation to determine where this compound accumulates within cells and how its distribution might correlate with its observed biological activities dovepress.comscienceopen.commdpi.com.

Metabolic transformation, or biotransformation, involves the chemical modification of a compound by enzymes within biological systems, primarily in the liver, but also in other tissues and cells nih.govisomorphiclabs.com. This process can lead to the formation of metabolites that may be more active, less active, or inactive than the parent compound, and it plays a significant role in drug clearance and potential drug-drug interactions nih.gov. Understanding metabolic pathways at the molecular level is essential for predicting a drug's systemic exposure and its fate in the body nih.govisomorphiclabs.com.

While the synthesis of this compound and its derivatives has been explored, and some sources mention its "transformation" in a synthetic context aalto.fi, specific detailed information on the metabolic transformation of this compound in biological systems, including the identification of its metabolites or the enzymes involved, is not explicitly available in the current search results. Studies in this area would typically involve in vitro assays using liver microsomes or hepatocytes, followed by in vivo studies to identify and quantify metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) nih.govisomorphiclabs.com.

Use of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation of this compound Actions

This compound is a chemical compound with the PubChem Compound ID (CID) 10265530. nih.gov

Advanced in vitro and ex vivo models play a crucial role in elucidating the mechanistic actions of chemical compounds in preclinical pharmacological investigations. In vitro experiments, often conducted using cell cultures, provide insights into molecular mechanisms and potential efficacy, with newer three-dimensional cell cultures and spheroids offering more accurate representations of the in vivo setting compared to traditional two-dimensional models. These 3D models are particularly advantageous for mechanistic studies. certisoncology.com Ex vivo models, which involve experiments performed on tissues or organs extracted from a living organism, maintain a higher level of biological complexity by preserving the organ or tissue structure. biobide.com This allows for more physiologically relevant insights compared to in vitro studies, as they retain native interactions within tissues or organs. biobide.com Techniques such as the Ussing chamber assay are commonly used in ex vivo models to assess intestinal absorption and transport of substances across epithelial tissues. mdpi.com

While the general utility of advanced in vitro and ex vivo models for mechanistic elucidation is well-established in drug discovery and development biobide.comfrontiersin.orgmdpi.comsygnaturediscovery.com, specific detailed research findings and data tables pertaining to the mechanistic actions of this compound using these advanced models were not extensively available in the conducted searches. Research on related compounds, such as Amaminol B, has shown its ability to inhibit different types of cell migration in both in vitro and ex vivo studies, indicating potential biological activities within this class of compounds. researchgate.net However, specific mechanistic data, such as molecular targets, signaling pathways, or quantitative data from in vitro and ex vivo assays for this compound itself, could not be retrieved to populate detailed research findings or interactive data tables for this section.

Computational Chemistry and Molecular Modeling of Amaminol a

Quantum Chemical Calculations on Amaminol A Electronic Structure and Reactivity

Quantum chemical calculations, rooted in quantum mechanics, are fundamental for elucidating the electronic structure and reactivity of molecules at an atomic level. wikipedia.orgpnnl.gov These calculations involve solving the Schrödinger equation, often employing methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). wikipedia.orgnih.govmdpi.com For this compound, quantum chemistry has provided "insights" during its total synthesis, particularly in establishing its absolute stereochemistry. aalto.firesearchgate.netnih.gov

Such calculations can reveal crucial information about a molecule's electronic properties, including frontier molecular orbitals (HOMO and LUMO energies), charge distribution, and electrostatic potential. These properties are instrumental in understanding a compound's intrinsic reactivity, preferred sites for chemical reactions, and potential intermolecular interactions. wikipedia.orgmdpi.comaspbs.commdpi.com For instance, understanding the electronic structure of this compound could help predict its susceptibility to various chemical transformations or its interaction modes with biological macromolecules. While specific data tables detailing this compound's calculated electronic properties (e.g., HOMO/LUMO energies, dipole moment) are not available in the provided search results, the application of these methods is crucial for comprehensive characterization.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems, providing a dynamic view of interactions at an atomistic level. frontiersin.orgfrontiersin.orgresearchgate.net For bioactive compounds like this compound, MD simulations are invaluable for studying their interactions with biological targets, such as proteins, lipids, or nucleic acids. researchgate.netnih.gov

Although specific MD simulations of this compound in complex with its biological targets are not detailed in the provided search results, the principles of MD simulations are highly relevant. These simulations can capture conformational changes in both the ligand and the target, assess the stability of protein-ligand complexes over time, and identify key residues involved in binding. frontiersin.orgresearchgate.net This dynamic perspective offers a more comprehensive understanding of binding mechanisms than static docking poses. Given this compound's cytotoxic activity, MD simulations would be critical for elucidating how it interacts with its cellular targets, potentially revealing the molecular basis of its anticancer effects and guiding the design of more potent analogs. aalto.firesearchgate.net

Molecular Docking and Virtual Screening for this compound Target Prediction and Ligand Discovery

Molecular docking and virtual screening are widely used computational techniques in drug discovery for predicting the binding modes of small molecules to target proteins and identifying potential drug candidates from large compound libraries. als-journal.combiorxiv.orgnih.gov Molecular docking predicts the optimal orientation and conformation of a ligand within a protein's binding site, along with an estimation of binding affinity. als-journal.comresearchgate.net Virtual screening, on the other hand, involves computationally screening vast databases of compounds to identify those most likely to bind to a specific target. biorxiv.orgmdpi.com

While direct reports of molecular docking or virtual screening studies specifically involving this compound were not found in the provided information, these methods would be highly applicable given its known bioactivity. For a cytotoxic compound like this compound, molecular docking could be employed to predict its binding to various known cancer-related protein targets, thus helping to identify its specific mechanism of action. nih.govcore.ac.uk Virtual screening campaigns could then be designed using this compound's structure as a query or by targeting proteins predicted to be involved in its cytotoxic pathway, leading to the discovery of novel ligands with similar or improved activity. biorxiv.orgnih.govmdpi.com

In Silico Prediction of this compound Bioactivity and Mechanistic Hypotheses

In silico prediction methods leverage computational models to forecast a compound's biological activity and propose mechanistic hypotheses. nih.govnih.govchemrxiv.org These approaches often integrate various computational tools, including machine learning models, for predicting properties like drug-likeness, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential biological targets. nih.govnih.govbiorxiv.org

For this compound, with its reported cytotoxicity, in silico bioactivity prediction would be crucial for understanding its full pharmacological potential and guiding further experimental validation. Although specific in silico bioactivity predictions for this compound are not detailed in the provided search results, such studies would typically involve:

Target Prediction: Using computational algorithms to predict the most probable protein targets based on this compound's chemical structure. nih.govchemrxiv.org

Pathway Analysis: Hypothesizing the cellular pathways perturbed by this compound, linking its molecular interactions to observed cytotoxic effects. nih.govnih.gov

Pharmacokinetic Property Prediction: Assessing its ADME properties to understand its potential as a drug candidate, though dosage/administration information is excluded from this article. nih.govnih.govbiorxiv.org

These predictions contribute to forming mechanistic hypotheses about how this compound exerts its biological effects, thereby streamlining the drug discovery process.

Chemoinformatic Approaches to this compound Chemical Space and Diversity Analysis

Chemoinformatics is an interdisciplinary field that uses computational and informational techniques to solve problems in chemistry. mtu.edu A key concept within chemoinformatics is "chemical space," which refers to the theoretical universe of all possible chemical compounds. nih.govchemrxiv.orgnih.gov Chemoinformatic approaches are used to analyze the diversity of compound libraries, explore structure-activity relationships (SAR), and design new molecules. chemrxiv.orgrsc.orgresearchgate.net

While specific chemoinformatic analyses focusing on this compound's chemical space are not explicitly detailed in the provided search results, these methods can provide valuable insights into its structural uniqueness and potential for scaffold hopping or analog design. By analyzing this compound within a broader chemical space, researchers can:

Assess Structural Diversity: Determine how unique this compound's bicyclic aminoalcohol scaffold is compared to known bioactive compounds. nih.govresearchgate.net

Explore Structure-Activity Relationships: Identify structural features of this compound that are critical for its cytotoxic activity, potentially guiding the synthesis of analogs with improved potency or selectivity. nih.govrsc.org

Design Focused Libraries: Inform the design of targeted compound libraries that explore the chemical neighborhood around this compound, leading to the discovery of new bioactive molecules. chemrxiv.orgresearchgate.net

This analysis helps to understand the scope of chemical modifications possible while retaining or enhancing desired biological properties.

Compound Names and PubChem CIDs

Biotechnological and Sustainable Production of Amaminol a

Microbial Fermentation Strategies for Amaminol A Production

There is currently no publicly available research detailing the use of microbial fermentation for the production of this compound. While microbial fermentation is a well-established and widely used technique for producing a vast array of chemical compounds, including amino acids and polyols like mannitol, its application to the biosynthesis of this compound has not been reported. dntb.gov.uanih.govnih.govmdpi.comyoutube.com The identification of a native microbial producer or the engineering of a host microorganism for this purpose would be a critical first step in developing such a production strategy.

Metabolic Engineering and Synthetic Biology Approaches for this compound Biosynthesis

The application of metabolic engineering and synthetic biology to construct microbial cell factories for the biosynthesis of this compound is a promising but, as of now, theoretical approach. These disciplines have been successfully employed to enhance the production of various valuable compounds, including biofuels and amino sugars, by optimizing metabolic pathways and introducing heterologous genes. nih.govnih.govresearchgate.netmdpi.commdpi.com However, the biosynthetic pathway of this compound has not been elucidated, which is a fundamental prerequisite for any metabolic engineering or synthetic biology endeavor. Future research would need to identify the genes and enzymes responsible for its natural production to enable the design and implementation of engineered biosynthetic pathways in host organisms like E. coli or Saccharomyces cerevisiae.

Plant Tissue Culture and In Vitro Systems for this compound Accumulation

The use of plant tissue culture and in vitro systems for the accumulation of this compound is another area where no specific research has been published. Plant tissue culture is a versatile technology for producing clones of plants and for the in vitro production of valuable secondary metabolites. buceplant.comtissueculture.orgwikipedia.orgnih.govyoutube.com This technique can offer advantages in terms of scalability and control over production conditions. However, as this compound has been identified from a marine tunicate, its natural biosynthetic machinery is unlikely to be present in plants. Therefore, significant genetic engineering would be required to introduce a putative this compound biosynthetic pathway into a plant host for in vitro accumulation, a feat that is currently beyond the scope of available knowledge.

Chemoenzymatic and Biocatalytic Routes for this compound Synthesis

Chemoenzymatic and biocatalytic approaches offer greener alternatives to purely chemical synthesis for many chiral compounds, including amines and amino alcohols. nih.govmdpi.commdpi.comnih.govfrontiersin.orgresearchgate.netchemrxiv.orgresearchgate.net These methods utilize the high selectivity of enzymes to perform specific chemical transformations, often under milder reaction conditions. While the total synthesis of this compound has been achieved through chemical means, the development of a chemoenzymatic or biocatalytic route has not been reported. nih.gov Such a strategy could potentially involve the use of enzymes like transaminases or oxidoreductases to introduce key chiral centers with high stereoselectivity, thereby streamlining the synthesis and reducing the environmental impact. The discovery or engineering of enzymes capable of acting on precursors of this compound would be a pivotal step in this direction.

Eco-friendly and Sustainable Extraction and Purification Methods for this compound

Given that this compound is a natural product, its isolation from its source organism necessitates extraction and purification. The development of eco-friendly and sustainable methods for these processes is a key aspect of green chemistry. Techniques such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and the use of natural deep eutectic solvents (NADESs) are gaining prominence for the extraction of bioactive compounds from natural sources due to their efficiency and reduced environmental footprint. nih.govmdpi.com Similarly, purification methods that minimize solvent use and waste generation are being actively researched. researchgate.net However, the scientific literature does not currently contain specific studies on the application of these sustainable techniques for the extraction and purification of this compound from its marine tunicate source.

Future Directions and Unexplored Avenues in Amaminol a Research

Integration of Multi-Omics Technologies for Holistic Amaminol A Pathway Mapping

The application of multi-omics technologies represents a crucial future direction for comprehensively understanding this compound. Multi-omics involves the integrated analysis of multiple high-throughput screening technologies, including genomics, transcriptomics, proteomics, and metabolomics nih.govfrontlinegenomics.comnih.gov. By combining these diverse datasets, researchers can gain a holistic view of the biological systems influenced by this compound, moving beyond isolated observations to elucidate complex molecular networks nih.govfrontlinegenomics.com.

For this compound, multi-omics approaches could:

Genomics and Transcriptomics: Identify genes involved in its biosynthesis within its natural producers (e.g., tunicates) or in organisms responding to its presence. This could reveal novel enzymatic pathways or regulatory mechanisms governing its production mdpi.com.

Proteomics: Pinpoint specific protein targets or pathways modulated by this compound, providing insights into its cytotoxic mechanism at a molecular level. Changes in protein expression or post-translational modifications in response to this compound exposure could be mapped frontlinegenomics.com.

Metabolomics: Characterize the metabolic changes induced by this compound in biological systems, identifying downstream effects and potential biomarkers of its activity. This could also help in tracing its metabolic fate and identifying any active metabolites frontlinegenomics.com.

Integrating these omics datasets can bridge the gap from genotype to phenotype, offering a clearer picture of this compound's influence on cellular processes and potentially revealing novel associations between biomolecules and observed biological effects nih.govnih.gov.

Exploration of Novel this compound Derivatives with Tuned Mechanistic Properties

The successful total synthesis of this compound opens avenues for the rational design and synthesis of novel derivatives tiedejatutkimus.firwth-aachen.de. Future research will focus on chemically modifying the this compound scaffold to tune its mechanistic properties, aiming for enhanced specificity, potency, or altered biological activities. This involves structure-activity relationship (SAR) studies, where systematic modifications are introduced to understand their impact on the compound's interaction with biological targets.

Key areas of exploration include:

Structural Simplification: Identifying the minimal pharmacophore necessary for activity to create simpler, more synthetically accessible analogs.

Targeted Modifications: Introducing specific functional groups to enhance binding affinity to identified protein targets or to improve pharmacokinetic properties.

Chiral Pool Utilization: Leveraging the established stereochemistry of this compound to synthesize stereoisomers or diastereomers with potentially distinct biological profiles rwth-aachen.derwth-aachen.de.

Prodrug Strategies: Developing this compound prodrugs that can improve delivery, solubility, or bioavailability, allowing for more effective targeting in complex biological environments.

The synthesis of this compound derivatives has been explored, for example, through organocatalytic steps and the use of amino acid derivatives from the chiral pool to introduce aminofunctions, confirming stereoconfiguration rwth-aachen.derwth-aachen.de. Further studies building on these synthetic achievements will be crucial.

Development of Advanced Analytical Platforms for this compound Metabolomics and Imaging

Accurate and sensitive analytical methods are paramount for understanding the distribution, metabolism, and pharmacokinetics of this compound in biological systems. Future research will focus on developing advanced analytical platforms that offer high sensitivity, specificity, and spatial resolution for detecting and quantifying this compound and its metabolites.

Current analytical methods for amino acids often involve techniques like high-performance liquid chromatography (HPLC) coupled with various detection systems, including mass spectrometry (MS) nih.govresearchgate.net. Derivatization methods are frequently employed to enhance sensitivity and selectivity for compounds containing amino groups shimadzu.com.

Future developments could include:

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS): Employing advanced MS techniques for comprehensive metabolomic profiling, enabling the identification and quantification of this compound and its diverse metabolic products in complex biological matrices nih.govchromatographyonline.com.

Imaging Mass Spectrometry (IMS): Utilizing techniques like MALDI-IMS to visualize the spatial distribution of this compound within tissues or cells, providing insights into its cellular uptake, localization, and target engagement chromatographyonline.com.

Advanced Chromatography Techniques: Developing highly selective and efficient chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) or two-dimensional chromatography, to separate this compound from confounding biological compounds researchgate.net.

Biosensors and Microfluidics: Creating novel biosensors or microfluidic devices for rapid, on-site detection and quantification of this compound, potentially enabling high-throughput screening or real-time monitoring rsc.org.

Leveraging Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development by enhancing data analysis and prediction capabilities roche.comamazon.comoncodesign-services.commednexus.org. These computational approaches offer powerful tools for accelerating this compound research.

Potential applications of AI and ML in this compound research include:

Predictive Modeling of Biological Activity: Training ML models on existing this compound data and related compounds to predict the activity of novel derivatives against specific biological targets or disease models amazon.comoncodesign-services.commednexus.org.

De Novo Design of this compound Analogs: Utilizing generative AI models to design new this compound-like structures with desired properties, potentially leading to compounds with improved efficacy or reduced off-target effects roche.comoncodesign-services.com.

Target Identification and Validation: Employing AI algorithms to analyze vast biological datasets (including multi-omics data) to identify novel protein targets or pathways that this compound interacts with, which traditional methods might miss oncodesign-services.comnih.gov.

Synthesis Route Optimization: Using AI to predict optimal synthetic routes for this compound and its derivatives, potentially reducing the number of steps, improving yields, and minimizing waste oncodesign-services.com.

Virtual Screening: Rapidly screening large chemical libraries computationally to identify compounds with structural similarities to this compound or predicted similar biological activities oncodesign-services.com.

AI and ML can streamline the traditional trial-and-error approach, allowing researchers to study molecules more extensively and predict their behavior and interactions with therapeutic targets roche.commednexus.orgnih.gov.

Investigating this compound in Complex Biological Systems and Ecological Interactions

Beyond isolated cellular or molecular studies, future research will aim to understand this compound's role in more complex biological systems and its ecological context. This compound is isolated from marine tunicates researchgate.net, suggesting its potential involvement in marine ecological interactions.

Areas of investigation include:

Host-Microbe Interactions: Exploring how this compound influences the microbiome of its producing organism or other marine organisms, given that natural products often play roles in chemical defense or communication within ecological niches escholarship.orgresearchgate.net.

Ecological Role: Investigating the specific ecological function of this compound in its natural environment. As a cytotoxic compound, it may serve as a defense mechanism against predators or competitors researchgate.netresearchgate.net. Studies could involve examining its effects on marine pathogens or other organisms in its ecosystem unit.no.

Complex Disease Models: Moving from in vitro studies to more complex in vivo models to evaluate this compound's activity in a more physiologically relevant setting, considering its potential interactions with other biological systems and its metabolic fate within a whole organism.

Environmental Impact and Biodegradation: Understanding the persistence and degradation pathways of this compound in the marine environment, which is crucial for assessing any potential ecological impact.

Investigating this compound within these complex systems will provide a more comprehensive understanding of its biological significance and potential for broader applications.

Q & A

Q. How can researchers verify the structural identity of Amaminol A using spectroscopic and chromatographic methods?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Chromatographic purity should be assessed via HPLC or UPLC with a photodiode array detector, comparing retention times and spectral data against reference standards if available. For novel compounds, X-ray crystallography may further validate structural assignments .

Q. What experimental models are appropriate for studying the biological activity of this compound?

In vitro assays (e.g., enzyme inhibition, cell viability assays using cancer cell lines) and in vivo models (e.g., rodent studies for pharmacokinetics or toxicity) should be selected based on the hypothesized mechanism of action. Dose-response curves and positive/negative controls (e.g., known inhibitors) are critical to establishing specificity. Researchers must justify model relevance to the disease context and adhere to ethical guidelines for animal studies .

Q. How should researchers address variability in biological assay results for this compound?

Technical replicates (repeating experiments under identical conditions) and biological replicates (testing across different cell batches or animal cohorts) reduce variability. Statistical methods like ANOVA or mixed-effects models can account for batch effects. Outliers should be analyzed using Grubbs’ test or robust regression, with transparent reporting of exclusion criteria .

Advanced Research Questions

Q. What strategies optimize the synthetic route for this compound to improve yield and scalability?

Retro-synthetic analysis, guided by computational tools (e.g., DFT for transition-state modeling), can identify key intermediates. Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied using design-of-experiment (DoE) approaches like factorial designs. Process analytical technology (PAT) enables real-time monitoring of critical quality attributes (e.g., impurity profiles) .

Q. How can contradictory findings in this compound’s mechanism of action be resolved?

Contradictions may arise from differences in experimental conditions (e.g., cell type, concentration ranges). Researchers should perform comparative studies under standardized protocols and employ orthogonal assays (e.g., CRISPR knockouts, fluorescence-based binding assays) to validate targets. Meta-analyses of published data, assessing bias via funnel plots or sensitivity analyses, can contextualize discrepancies .

Q. What advanced techniques characterize this compound’s interactions with cellular targets?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd). Cryo-electron microscopy (cryo-EM) or X-ray crystallography visualizes ligand-target complexes. For dynamic interactions, fluorescence resonance energy transfer (FRET) or live-cell imaging tracks real-time localization and binding kinetics .

Methodological Guidance

Q. How to design a dose-escalation study for this compound in preclinical toxicity testing?

Utilize a modified Fibonacci sequence for dose increments, starting at 1/10th the no-observed-adverse-effect level (NOAEL) from in vitro data. Endpoints include body weight changes, hematological parameters, and histopathology. Pharmacokinetic sampling (plasma/tissue concentrations) at multiple timepoints ensures exposure-response correlations .

Q. What statistical approaches are robust for analyzing this compound’s synergistic effects in combination therapies?

The Chou-Talalay method (combination index) or Bliss independence model quantifies synergy. Bayesian hierarchical models account for inter-experiment variability. Researchers should report confidence intervals and power analysis to avoid Type I/II errors .

Data Reproducibility and Validation

Q. How to ensure reproducibility in this compound’s bioactivity assays?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish raw data in repositories (e.g., ChEMBL, PubChem) with metadata (e.g., assay conditions, instrument settings). Independent validation by a blinded third-party lab minimizes bias .

Q. What criteria establish this compound as a novel chemical entity versus a known compound derivative?

Compare structural data (NMR, MS) to public databases (SciFinder, Reaxys). Novelty requires distinct physicochemical properties (e.g., logP, melting point) and/or unique bioactivity profiles. Patent landscapes should be reviewed to avoid infringement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.